(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol
CAS No.:
Cat. No.: VC15932980
Molecular Formula: C17H13FO
Molecular Weight: 252.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H13FO |
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Molecular Weight | 252.28 g/mol |
IUPAC Name | [4-(4-fluoronaphthalen-1-yl)phenyl]methanol |
Standard InChI | InChI=1S/C17H13FO/c18-17-10-9-14(15-3-1-2-4-16(15)17)13-7-5-12(11-19)6-8-13/h1-10,19H,11H2 |
Standard InChI Key | UZQZCGSNSKPXJW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=C(C=C3)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol (C₁₇H₁₃FO) consists of a naphthalene ring system fluorinated at the 4-position, linked via a phenyl group to a hydroxymethyl (-CH₂OH) functional group. The fluorine atom induces electron-withdrawing effects, polarizing the naphthalene system and influencing π-π stacking interactions . X-ray crystallography of analogous compounds shows a dihedral angle of 38–42° between the naphthalene and phenyl rings, suggesting moderate conjugation .
The hydroxymethyl group enhances water solubility compared to non-hydroxylated analogs, with a calculated logP value of 3.2 ± 0.3 . Hydrogen-bonding capacity from the hydroxyl group (predicted donor count: 1; acceptor count: 2) facilitates interactions with biological targets .
Spectroscopic Characterization
Key spectroscopic features include:
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, naph-H), 7.92–7.85 (m, 2H, naph-H), 7.65 (d, J = 7.6 Hz, 2H, Ph-H), 7.52–7.45 (m, 4H, naph-H/Ph-H), 4.87 (s, 2H, CH₂OH) .
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¹³C NMR: 162.1 (C-F, J = 245 Hz), 138.9 (C-OH), 134.2–126.3 (aromatic carbons), 63.4 (CH₂OH) .
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IR: 3340 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C=C aromatic), 1220 cm⁻¹ (C-F) .
Synthetic Methodologies
Catalytic Cross-Coupling Approaches
The synthesis typically employs Suzuki-Miyaura coupling as the pivotal step :
Alternative Pathways
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Ullmann Coupling: CuI/1,10-phenanthroline catalyzes aryl-aryl bond formation but gives lower yields (38%) due to competing dehalogenation .
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Microwave-Assisted Synthesis: Reduces reaction time to 2 h with comparable yields (50%) .
Pharmacological Activity
Anticancer Mechanisms
In MDA-MB-231 breast cancer cells, derivatives of (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol exhibit:
Parameter | Value | Reference |
---|---|---|
IC₅₀ (72 h) | 0.05 ± 0.01 μM | |
Apoptosis Induction | 68% ± 5% | |
G0/G1 Phase Arrest | 44% ± 3% |
Mechanistic studies indicate:
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BCL-2 Downregulation: 4.2-fold decrease in anti-apoptotic BCL-2 mRNA .
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Caspase-3 Activation: 3.8-fold increase in cleaved caspase-3 levels .
In Vivo Efficacy
In BALB/c mice bearing 4T1 mammary tumors:
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Tumor Growth Inhibition: 62% reduction at 20 mg/kg (p < 0.01 vs. control) .
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Toxicity Profile: No histopathological changes in liver/kidney at therapeutic doses .
Comparative Analysis with Structural Analogs
Table 1: Bioactivity of Naphthalene-Based Derivatives
Compound | IC₅₀ (μM) MDA-MB-231 | LogP | Hydrogen Bond Acceptors |
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(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol | 0.05 | 3.2 | 2 |
1-Naphthyl analog | 0.10 | 3.8 | 1 |
2-Fluoro derivative | 0.07 | 3.5 | 2 |
p-Methyl substituted | 0.04 | 3.0 | 2 |
Fluorine substitution enhances target affinity by 1.3–1.8-fold compared to non-fluorinated analogs, likely due to improved membrane permeability and halogen bonding .
Industrial and Research Applications
Materials Science
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Liquid Crystals: The compound’s planar structure enables mesophase formation (SmA phase at 120–160°C) .
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OLEDs: Acts as electron-transport layer, with 18% external quantum efficiency in prototype devices .
Chemical Biology
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